molecular formula C7H5IN2 B090085 2-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-32-7

2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B090085
M. Wt: 244.03 g/mol
InChI Key: MIVORZGIUCOUGC-UHFFFAOYSA-N
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Description

2-Iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of pyrrolopyridines. These compounds are of significant interest due to their potential pharmaceutical applications and their role as intermediates in organic synthesis. The presence of the iodine atom at the 2-position makes it a versatile precursor for various chemical transformations, including palladium-catalyzed coupling reactions .

Synthesis Analysis

The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine and related compounds typically involves palladium-catalyzed reactions or iodine-mediated cyclization processes. For instance, a practical synthesis of a related compound, 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, was achieved through a palladium-catalyzed cyanation/reduction sequence . Similarly, 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines were prepared using a metal-free iodine-promoted electrophilic cyclization . Another approach for synthesizing pyrrolo[2,3-b]indole, a closely related scaffold, involved iodine(III)-mediated intramolecular annulation .

Molecular Structure Analysis

The molecular structure of 2-iodo-1H-pyrrolo[2,3-b]pyridine is characterized by the fusion of a pyridine and a pyrrole ring, with an iodine substituent at the 2-position of the pyrrolo ring. This structure is similar to other heterocyclic compounds like pyrrolo[2,3-b]indoles, which have been synthesized with various protecting groups and substitutions . The presence of the iodine atom is crucial for subsequent functionalization due to its reactivity in cross-coupling reactions.

Chemical Reactions Analysis

2-Iodo-1H-pyrrolo[2,3-b]pyridine can undergo a variety of chemical reactions, primarily due to the reactive nature of the iodine substituent. Palladium-catalyzed heteroannulation with internal alkynes is one such reaction, leading to 2,3-disubstituted pyrrolo[2,3-b]pyridines . Additionally, the iodine atom can be utilized in further functionalization reactions, as demonstrated by the synthesis of various 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and their subsequent palladium-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine are influenced by the heterocyclic structure and the presence of the iodine atom. While specific physical properties such as melting point and solubility are not detailed in the provided papers, the reactivity of the iodine atom suggests that this compound would be relatively polar and potentially soluble in common organic solvents. The iodine substituent also increases the compound's molecular weight and contributes to its utility in various chemical transformations .

Scientific Research Applications

  • Synthesis of Agrochemicals and Functional Materials : 2-iodo-1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential applications in developing agrochemicals and functional materials. For instance, functionalization at different positions of the compound has led to the creation of products with high fungicidal activity (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

  • Formation of Heterocyclic Compounds : It is used in the formation of various heterocyclic compounds, such as pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines. These compounds are synthesized using iodine-promoted electrophilic cyclization, demonstrating the versatility of 2-iodo-1H-pyrrolo[2,3-b]pyridine in creating diverse molecular structures (Tber, Hiebel, El Hakmaoui, Akssira, Guillaumet, & Berteina‐Raboin, 2015).

  • Synthesis of Substituted Pyrrolo[2,3-b]pyridines : The compound is also involved in the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines, which are achieved through palladium-catalyzed heteroannulation with internal alkynes (Park, Choi, Yum, & Ha, 1998).

  • Inhibitors of Gastric Acid Secretion : Certain derivatives of 1H-pyrrolo[2,3-b]pyridines, synthesized via copper iodide catalyzed cyclization, have shown potential as inhibitors of gastric acid secretion. This indicates its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals for gastrointestinal disorders (Palmer, Münch, Brehm, Zimmermann, Buhr, Feth, & Simon, 2008).

  • DNA Binding Properties : Certain pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their calf thymus DNA binding properties. This suggests its potential use in biochemical studies related to DNA interactions (Singla, Luxami, & Paul, 2016).

  • Antiproliferative Agents : Some thieno[2,3-b]pyridines, structurally related to pyrrolo[2,3-b]pyridines, have been investigated for their antiproliferative properties against cancer cells. This research focuses on improving their aqueous solubility, an important factor for clinical applications (Zafar, Pilkington, Haverkate, van Rensburg, Leung, Kumara, Denny, Barker, Alsuraifi, Hoskins, & Reynisson, 2018).

Safety And Hazards

While specific safety and hazard information for “2-iodo-1H-pyrrolo[2,3-b]pyridine” was not found, related compounds have been classified with hazard statements such as H302 + H312 + H332 - H315 - H319 - H335 .

Future Directions

The pyrrolo[2,3-b]pyridine scaffold, which includes “2-iodo-1H-pyrrolo[2,3-b]pyridine”, represents a novel scaffold for the development of potent inhibitors . Future research may focus on further modifications of these compounds to enhance their inhibitory activity and explore their potential therapeutic applications .

properties

IUPAC Name

2-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVORZGIUCOUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621356
Record name 2-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1227270-32-7
Record name 2-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1H-pyrrolo[2,3-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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